molecular formula C9H12N2O3 B8762415 NIOSH/CQ7170450 CAS No. 104886-25-1

NIOSH/CQ7170450

Cat. No. B8762415
M. Wt: 196.20 g/mol
InChI Key: HBORXEVUMRURNO-UHFFFAOYSA-N
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Patent
US06472227B1

Procedure details

To a solution of 70 mg sodium (3.03 mmol) in 1.0 mL absolute ethanol was added 61 mg urea (1.01 mmol), followed by 200 mg of the diethyl prenylmalonate (0.88 mmol) prepared in the previous experiment. The solution was refluxed gently for 12 hours. Most of the ethanol was removed by rotary evaporation, and the residue was diluted in water. The solution was acidified to pH 3 and extracted 2×10 mL with ethyl acetate. The combined organic phases were dried over anhydrous magnesium sulfate and concentrated to 214 mg of an off-white solid.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]([NH2:5])=[O:4].[CH2:6]([CH:11]([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH:7]=[C:8]([CH3:10])[CH3:9]>C(O)C>[CH3:9][C:8]([CH3:10])=[CH:7][CH2:6][CH:11]1[C:12](=[O:13])[NH:5][C:3](=[O:4])[NH:2][C:17]1=[O:18] |^1:0|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
[Na]
Name
Quantity
61 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(C=C(C)C)C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the previous experiment
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed gently for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
the residue was diluted in water
EXTRACTION
Type
EXTRACTION
Details
extracted 2×10 mL with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 214 mg of an off-white solid

Outcomes

Product
Name
Type
Smiles
CC(=CCC1C(NC(NC1=O)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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